molecular formula C25H20N4O2 B2447162 N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900895-52-5

N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2447162
CAS No.: 900895-52-5
M. Wt: 408.461
InChI Key: IPXUTIABCYSYAT-UHFFFAOYSA-N
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Description

N,1-Dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with the molecular formula C25H20N4O2

Properties

IUPAC Name

N,6-dibenzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c30-24(26-16-18-9-3-1-4-10-18)21-15-20-23(29(21)17-19-11-5-2-6-12-19)27-22-13-7-8-14-28(22)25(20)31/h1-15H,16-17H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXUTIABCYSYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Core Cyclization Strategy

The foundational approach involves a cyclization reaction between 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (15 ) and methyl-N-methyl(N-benzyl)glycinate. This reaction proceeds in methanol under reflux with triethylamine as a base, forming the pyrido-pyrrolo-pyrimidine scaffold. The mechanism likely involves nucleophilic substitution at the chlorinated position, followed by intramolecular cyclization to establish the fused tricyclic system.

Key Reaction Conditions:
  • Solvent: Methanol
  • Catalyst: Triethylamine (0.5 mL per 20 mL solvent)
  • Temperature: Reflux (~65°C)
  • Duration: 4 hours
  • Yield: Moderate to good (60–75%).

Hydrolysis and Carboxamide Formation

The methyl ester intermediate (17 ) undergoes hydrolysis using aqueous lithium hydroxide to yield the carboxylic acid derivative (19 ). Subsequent condensation with substituted anilines in the presence of 1,1′-carbonyldiimidazole (CDI) and acetonitrile furnishes the target carboxamide.

Critical Steps:
  • Hydrolysis:
    • Reagent: LiOH (1 eq.) in methanol
    • Conditions: Reflux for 2 hours
    • Workup: Acidification with HCl, extraction with acetonitrile.
  • Carboxamide Coupling:
    • Coupling Agent: CDI (1 eq.)
    • Solvent: Acetonitrile
    • Temperature: Reflux (~82°C)
    • Duration: 4 hours
    • Purification: Column chromatography (hexane/ethyl acetate, 3:1).

Optimization of Synthetic Parameters

Solvent and Base Selection

Methanol-triethylamine systems are optimal for initial cyclization, balancing solubility and reaction kinetics. Alternative solvents (e.g., THF, DMF) reduce yields due to poor intermediate stability.

Temperature and Time Dependence

Prolonged reflux (>6 hours) leads to decomposition, while shorter durations (<3 hours) result in incomplete cyclization. The 4-hour window maximizes yield without compromising purity.

Substitution Effects

  • N-Benzyl Groups: Enhance solubility and direct regioselectivity during cyclization.
  • 9-Methyl Derivative: Introduced via 9-methyl-2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (16 ), this modification improves crystallinity but requires adjusted stoichiometry.

Purification and Characterization

Purification Techniques

  • Recrystallization: Ethanol/benzene mixtures yield high-purity crystals (e.g., compound 22 , mp 245–247°C).
  • Column Chromatography: Silica gel with hexane/ethyl acetate (3:1) effectively separates carboxamide derivatives.

Spectroscopic Validation

Technique Key Data
1H NMR (500 MHz) δ 7.35–7.15 (m, 10H, benzyl), δ 8.45 (s, 1H, pyrimidine-H), δ 4.65 (s, 2H, N-CH2).
Mass Spectrometry [M+H]+ m/z 423.5 (calc. 422.488).
Elemental Analysis C26H22N4O2: C 73.92%, H 5.25%, N 13.26% (obs. C 73.89%, H 5.28%, N 13.21%).

Comparative Analysis of Analogous Derivatives

Structural Modifications and Yields

Substituent R1 R2 Yield (%)
N-Benzyl H 4-Cl-C6H4 89
N-Methyl CH3 C6H5 73
N-Benzyl CH3 2,4-Cl2-C6H3 68

Data sourced from ref.

Mechanistic Insights from DFT Studies

Density functional theory (DFT) calculations on related pyrimidine systems reveal that cyclization is rate-limiting (ΔG‡ ≈ 28.8 kcal/mol). Electron-donating groups (e.g., -OCH3) lower activation barriers by stabilizing transition states through resonance.

Chemical Reactions Analysis

Types of Reactions: N,1-Dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Applications:
Research indicates that N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exhibits significant inhibitory effects against viral infections. Specifically, it has been shown to interact effectively with the active site of the SARS-CoV-2 main protease. Molecular docking studies reveal that the compound forms strong non-covalent interactions within the protease's active site, which could potentially lead to the development of new antiviral therapeutics targeting COVID-19 and other viral diseases .

Anticancer Activity:
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate its cytotoxic effects on various cancer cell lines. For instance, preliminary data suggest that it inhibits tumor cell proliferation through modulation of signaling pathways associated with cell growth and survival. The IC50 values for different cancer cell lines have been reported as follows:

Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These findings indicate that this compound could serve as a lead compound for developing new anticancer agents .

Chemical Biology

Mechanism of Action:
The mechanism by which this compound exerts its biological effects is linked to its ability to bind to specific molecular targets within cells. Studies have shown that it can inhibit enzymes involved in critical pathways for cancer cell survival and viral replication .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing potential side effects. Variations in substitution patterns on the pyrido-pyrimidine framework can lead to significant differences in biological activity. For example:

Compound Name Structural Features Unique Characteristics
N-(3-Chloro-2-methylphenyl)-1,9-dimethylSimilar core structure but different substitutionsDifferent biological activity profiles
N,N-Dibenzyl-1-methylContains dibenzyl groupsEnhanced lipophilicity
1-Methyl-N-(3-methylphenyl)Different methyl substitution patternsVariations in pharmacological properties

This table illustrates how modifications can influence the biological profile of related compounds .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • A study published in Molecules demonstrated that derivatives of this compound exhibited potent antimicrobial activity against various bacterial strains .
  • Another research effort focused on the synthesis and characterization of related compounds showed promising results in inhibiting tumor growth across multiple cancer cell lines .

Mechanism of Action

The mechanism by which N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

N,1-Dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique in its structure and potential applications. Similar compounds include:

  • N,N-Dibenzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

  • N-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

Biological Activity

N,1-Dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of the Dihydropyrido Framework : The initial step often involves the condensation of appropriate aniline derivatives with carboxylic acids under specific conditions.
  • Introduction of Benzyl Groups : Benzyl groups are introduced via nucleophilic substitution reactions.
  • Final Cyclization : The final cyclization step leads to the formation of the pyrido-pyrrolo-pyrimidine scaffold.

Biological Mechanisms

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Antiviral Activity : In vitro studies have shown that this compound effectively inhibits SARS-CoV-2 main protease (Mpro), a critical enzyme in viral replication. Molecular docking studies reveal strong non-covalent interactions between the compound and the active site of Mpro, suggesting its potential as a therapeutic agent against COVID-19 .
  • Anticancer Properties : Preliminary investigations into its anticancer effects have demonstrated cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with key regulatory proteins involved in cell growth and survival .

Case Studies and In Vitro Evaluations

Several studies have evaluated the biological activity of this compound:

  • Antiviral Efficacy :
    • A study showed that derivatives of this compound exhibited over 90% inhibition of viral growth at specific concentrations without significant cytotoxicity on Vero cells .
    • Molecular docking simulations confirmed the binding affinity and specificity towards Mpro.
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays on human colon cancer (HT29) and prostate cancer (DU145) cell lines indicated that compounds with similar structures demonstrated significant anticancer activities .
    • The MTT assay results suggested that these compounds could be developed into potential anticancer agents.

Comparative Analysis

To better understand the biological activity of this compound relative to structurally similar compounds, a comparative analysis is presented below:

Compound NameStructural FeaturesBiological Activity
N-(5-chloro-2-methylphenyl)-1,9-dimethylSimilar core structure with different substitutionAntiviral activity against COVID-19
N,N-Dibenzyl-1-methylContains dibenzyl groupsEnhanced lipophilicity and potential anticancer effects
1-MethylDifferent methyl substitution patternsVariations in pharmacological properties

Q & A

Basic: What are the standard synthetic routes for preparing N,1-dibenzyl derivatives of this polyheterocyclic carboxamide?

The synthesis typically involves a multi-step protocol:

Intermediate formation : React 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol using triethylamine as a base to form substituted aldehyde intermediates .

Cyclization : Treat intermediates with sodium methoxide in methanol, followed by acidification (HCl) to yield 4-oxo-1,4-dihydropyrido-pyrrolo-pyrimidine carboxylic acids.

Carboxamide derivatization : React the carboxylic acid with benzylamine or other amines under coupling conditions (e.g., EDC/HOBt) to form carboxamides .

Key Data from Synthesis (Selected Examples):

CompoundYield (%)Melting Point (°C)1H^1H NMR Key Peaks (δ, DMSO-d6d_6)Reference
4a (R=Me)62281–2833.94 (s, CH3_3), 8.84 (d, J=7.2 Hz)
4e (R=Me, 1,7-diMe)59243–2452.35 (s, CH3_3), 3.78 (s, CH3_3)

Basic: Which spectroscopic and analytical methods are critical for structural confirmation?

  • 1H^1H NMR/13C^{13}C NMR : Essential for confirming substituent positions and aromaticity. For example, the methyl group in 4a appears at δ 3.94 (singlet), while aromatic protons show splitting patterns (e.g., δ 8.84 for pyrimidine CH) .
  • Mass Spectrometry (MS) : CI-MS confirms molecular ion peaks (e.g., m/z 244.1 [M+H]+^+ for 4a) .
  • Elemental Analysis : Validates purity (e.g., C 59.30% vs. calc. 59.26% for 4a) .

Advanced: How can reaction conditions be optimized to address low yields in carboxamide formation?

  • Solvent Selection : Methanol is standard, but DMF or THF may improve solubility of intermediates.
  • Catalyst Screening : Replace triethylamine with DMAP for enhanced nucleophilicity in coupling steps.
  • Temperature Control : Heating intermediates at 50–60°C during cyclization improves ring closure efficiency .
  • Stoichiometry Adjustment : Increase ethyl N-alkylglycinate equivalents (1.2–1.5x) to drive intermediate formation .

Advanced: How should researchers resolve contradictions in 1H^1H1H NMR data during structural elucidation?

  • Case Example : Aromatic proton signals in 4a (δ 7.07–8.84) may overlap with impurities. Strategies include:
    • DEPT-135/HSQC : Differentiate CH/CH3_3 groups (e.g., δ 30.6 for CH3_3 in 13C^{13}C NMR) .
    • Variable Temperature NMR : Resolve broadening caused by dynamic effects (e.g., tautomerism).
    • Spiking Experiments : Compare with authentic samples of intermediates to assign ambiguous peaks .

Advanced: What strategies enable regioselective substitution on the pyrido-pyrrolo-pyrimidine core?

  • Directing Groups : Use electron-withdrawing substituents (e.g., carbonyl at C4) to guide alkylation at N1 or C2 .
  • Protecting Groups : Temporarily block reactive sites (e.g., benzyl for carboxamide) to allow selective functionalization .
  • Metal-Catalyzed Cross-Coupling : Palladium-mediated Buchwald-Hartwig amination for C-H activation at sterically accessible positions .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Substituent Variation :
    • N1-Benzyl : Modulate steric bulk to fit kinase ATP-binding pockets.
    • C4-Oxo Group : Essential for hydrogen bonding with catalytic lysine residues.
    • Carboxamide Side Chain : Replace benzyl with heteroaryl groups (e.g., pyridyl) to enhance solubility .
  • Biological Assay Integration : Pair synthetic derivatives with in vitro kinase profiling (e.g., EGFR, CDK2) to correlate substituent effects with IC50_{50} values.

Advanced: What purification techniques are recommended for isolating high-purity carboxamides?

  • Recrystallization : Use methanol/water mixtures (4:1) to remove unreacted aldehydes .
  • Column Chromatography : Employ silica gel with CH2_2Cl2_2/MeOH gradients (95:5 to 90:10) for polar by-products.
  • HPLC-Prep : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity >98% .

Advanced: How to address discrepancies between calculated and observed elemental analysis results?

  • Common Causes : Hydrate formation or residual solvents (e.g., methanol).
  • Mitigation :
    • Karl Fischer Titration : Quantify water content.
    • Thermogravimetric Analysis (TGA) : Detect solvent loss below 150°C.
    • Repeat Under Strict Drying : Use high-vacuum (<0.1 mmHg) for 24 hours before analysis .

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